ZINC08383544
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Overview
Description
ZINC08383544 is a specific activator of pyruvate kinase M2, a key enzyme involved in glycolysis. This compound promotes the formation of pyruvate kinase M2 tetramers, effectively blocking the nuclear translocation of pyruvate kinase M2 and inhibiting tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZINC08383544 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ZINC08383544 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
ZINC08383544 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of pyruvate kinase M2 and its effects on glycolysis.
Biology: Investigated for its role in cellular metabolism and energy production.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic pathways.
Mechanism of Action
ZINC08383544 exerts its effects by specifically activating pyruvate kinase M2, promoting the formation of pyruvate kinase M2 tetramers. This activation blocks the nuclear translocation of pyruvate kinase M2, leading to the inhibition of tumor growth. The molecular targets involved include pyruvate kinase M2 and its associated pathways in glycolysis .
Comparison with Similar Compounds
Similar Compounds
ZINC00000001: Another pyruvate kinase M2 activator with similar properties.
ZINC00000002: A compound that also targets pyruvate kinase M2 but with different binding affinities and effects.
Uniqueness
ZINC08383544 is unique due to its high specificity and potency in activating pyruvate kinase M2, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
618361-63-0 |
---|---|
Molecular Formula |
C30H30N2O6 |
Molecular Weight |
514.58 |
IUPAC Name |
4-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
InChI |
InChI=1S/C30H30N2O6/c1-2-3-4-14-36-23-10-7-21(8-11-23)27-26(28(33)22-9-12-24-25(17-22)38-16-15-37-24)29(34)30(35)32(27)19-20-6-5-13-31-18-20/h5-13,17-18,27,34H,2-4,14-16,19H2,1H3 |
InChI Key |
UEEMPANMROSHCK-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=CC=CN=C2)C(C3=CC=C(OCCCCC)C=C3)C(C(C4=CC=C(OCCO5)C5=C4)=O)=C1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZINC-08383544; ZINC 08383544; ZINC08383544 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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